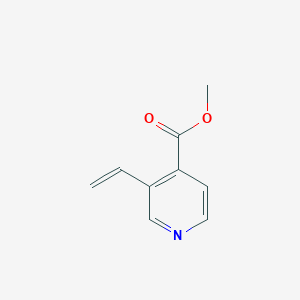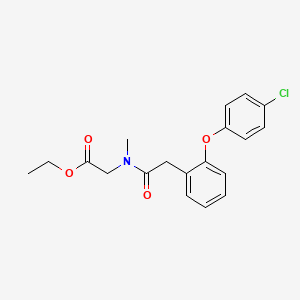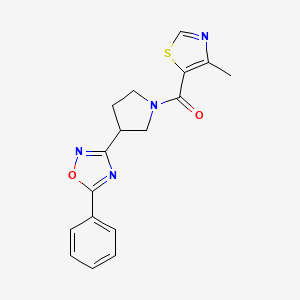
(R)-2-(Diméthylamino)méthylpyrrolidine
Vue d'ensemble
Description
®-2-(Dimethylamino)methylpyrrolidine is a chiral amine compound with a pyrrolidine ring structure It is characterized by the presence of a dimethylamino group attached to the second carbon of the pyrrolidine ring
Applications De Recherche Scientifique
®-2-(Dimethylamino)methylpyrrolidine has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a chiral amine in the synthesis of active pharmaceutical ingredients.
Chemical Research: It serves as a reagent in various chemical reactions and studies, contributing to the understanding of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
Target of Action
The primary target of ®-2-(Dimethylamino)methylpyrrolidine is the cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium . This enzyme is known to catalyze a wide range of reactions, such as hydroxylation, epoxidation, reductive dehalogenation, amine dealkylation, and sulfoxidation .
Mode of Action
The compound interacts with its target through a process known as intramolecular C–H amination . This process involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative of lidocaine, leading to the hydroxylated intermediate . The substrate radical would be bypassed during this process .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . The enzymatic transformation involves both the enzymatic transformation in P450 and non-enzymatic transformation in water solution . The following dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment .
Result of Action
The result of the compound’s action is the synthesis of imidazolidine-4-ones . This is achieved through the intramolecular C–H amination of the pyrrolidine derivative of lidocaine . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative of lidocaine, leading to the hydroxylated intermediate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-(Dimethylamino)methylpyrrolidine. For instance, the dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques may be employed, such as using chiral catalysts or chromatography.
Industrial Production Methods
In industrial settings, the production of ®-2-(Dimethylamino)methylpyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the synthesis.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Dimethylamino)methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other oxidants.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Different amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Dimethylamino)methylpyrrolidine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N-Methylpyrrolidine: A related compound with a single methyl group instead of a dimethylamino group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
®-2-(Dimethylamino)methylpyrrolidine is unique due to its chiral nature and the presence of the dimethylamino group, which imparts specific chemical and biological properties. Its enantiomeric purity and ability to participate in various chemical reactions make it valuable in research and industrial applications.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate](/img/structure/B2432542.png)
![Tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate](/img/structure/B2432543.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2432547.png)
![5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2432548.png)
![2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2432550.png)

![2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2432553.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)
